1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol
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Overview
Description
1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol is a complex organic compound that features a chlorophenyl group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-(4-methoxyphenyl)piperazine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanol: A simpler compound with similar structural features but lacking the piperazine ring.
4-(4-Methoxyphenyl)piperazine: Contains the piperazine ring and methoxyphenyl group but lacks the chlorophenyl group.
1-(4-Chlorophenyl)piperazine: Similar structure but without the methoxyphenyl group.
Uniqueness
1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol is unique due to the combination of its functional groups and the presence of both chlorophenyl and methoxyphenyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H23ClN2O2 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)14-19(23)15-2-4-16(20)5-3-15/h2-9,19,23H,10-14H2,1H3 |
InChI Key |
RZZCNCGHCQLOKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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